(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
CAS No.: 1353999-43-5
Cat. No.: VC6430376
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353999-43-5 |
|---|---|
| Molecular Formula | C13H17ClN2O3 |
| Molecular Weight | 284.74 |
| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1 |
| Standard InChI Key | FJGDKTJVGAATQS-HNCPQSOCSA-N |
| SMILES | C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride, reflects its stereochemistry and functional groups. The benzodioxine core consists of a fused benzene ring with two oxygen atoms at the 1,4-positions, while the (R)-pyrrolidin-3-yl group introduces a chiral center critical for potential receptor interactions.
Molecular Descriptors
Key identifiers include:
-
SMILES: C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
-
InChIKey: FJGDKTJVGAATQS-HNCPQSOCSA-N
-
Molecular Formula: C₁₃H₁₇ClN₂O₃
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. Computational models predict moderate lipophilicity, suggesting potential blood-brain barrier permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.74 g/mol |
| CAS Number | 1353999-43-5 |
| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride |
| XLogP3 | ~1.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
The synthesis involves a multi-step process beginning with functionalization of the benzodioxine core. A representative pathway includes:
Amide Bond Formation
-
Activation of Carboxylic Acid: The 2,3-dihydrobenzo[b][1,dioxine-6-carboxylic acid is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
-
Nucleophilic Substitution: The activated intermediate reacts with (R)-pyrrolidin-3-amine under inert conditions to form the carboxamide bond.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Purification and Characterization
Purification typically employs recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients). Final characterization uses NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity.
| Cell Line | EC₅₀ (μM) |
|---|---|
| AGS | 20.3 |
| KATOIII | 35.9 |
| SNU-16 | 17.7 |
Pharmacological Considerations
The (R)-enantiomer’s stereochemistry may confer selectivity toward chiral biological targets, a hypothesis supported by enantioselective activity in related compounds. Metabolic stability studies are pending, but the pyrrolidine ring’s rigidity likely reduces susceptibility to cytochrome P450 oxidation.
Future Research Directions
-
Mechanistic Studies: Elucidate targets via proteomics and RNA sequencing in treated cells.
-
Structural Optimization: Modify the pyrrolidine or benzodioxine moieties to enhance potency and pharmacokinetics.
-
In Vivo Toxicology: Assess acute and chronic toxicity in animal models to establish safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume